For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TRICETEARETH-4 PHOSPHATE (B84403)
Abstract
TRICETEARETH-4 PHOSPHATE is a complex anionic surfactant and a key functional ingredient in a multitude of cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action as a primary oil-in-water (O/W) emulsifier. Detailed experimental protocols for its synthesis and performance evaluation are presented, alongside critical safety and handling information. This document is intended to serve as a technical resource for researchers, formulators, and scientists in the fields of cosmetic science and drug development.
Chemical Structure and Identity
TRICETEARETH-4 PHOSPHATE is not a single chemical entity but a complex mixture of phosphate esters. It is the triester of phosphoric acid and Ceteareth-4.[1] Ceteareth-4 is the polyethylene (B3416737) glycol ether of cetearyl alcohol, which itself is a blend of cetyl (C16) and stearyl (C18) fatty alcohols, with an average of four ethylene (B1197577) oxide units in the polyoxyethylene chain.[2][3]
The structure integrates a hydrophobic part, derived from the fatty alcohol chains (cetyl and stearyl), and a hydrophilic part, composed of the phosphate group and the polyoxyethylene chains.[4] This amphiphilic nature is fundamental to its function as a surfactant and emulsifier.
It is important to note a recurring discrepancy in some databases regarding the molecular formula (C12H29O6P) and molecular weight (approx. 300.33 g/mol ) of this substance.[4] These values are chemically inconsistent with the described structure of a triester of phosphoric acid with ethoxylated C16-18 alcohols and should be considered erroneous. The substance is a polymeric mixture with a distribution of molecular weights.
Key Structural Features:
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Hydrophobic Tail: Cetyl/Stearyl alkyl chains (C16-C18).
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Hydrophilic Head: Anionic phosphate group.
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Linking Group: Polyoxyethylene chains with an average of 4 repeating units of ethylene oxide.
Below is a generalized schematic of the TRICETEARETH-4 PHOSPHATE structure.
Physicochemical and Functional Properties
TRICETEARETH-4 PHOSPHATE is a versatile anionic emulsifier valued for its ability to create stable oil-in-water (O/W) emulsions with a desirable sensory profile. It is typically supplied as a waxy, soft solid. A well-known commercial example is Hostaphat® KW 340 D by Clariant.
Table 1: Physicochemical and Functional Properties of TRICETEARETH-4 PHOSPHATE
| Property | Value / Description | Reference(s) |
| INCI Name | TRICETEARETH-4 PHOSPHATE | [2] |
| CAS Number | 119415-05-3 | [1] |
| Appearance | Soft, waxy solid/pellets at room temperature. | [4] |
| Type | Anionic, pre-neutralized O/W emulsifier. | [5] |
| Solubility | Oil-soluble; water solubility varies from insoluble to soluble depending on the degree of ethoxylation. | [2][4] |
| HLB Value | Approximately 10-11, suitable for O/W emulsions. | [4] |
| Dropping Point | 42.0 - 49.0 °C | [6] |
| Acid Value | Max. 7.0 mg KOH/g | [6] |
| Water Content | Max. 4.0 % | [6] |
| pH Stability | Stable over a broad pH range of 3-9. | [4] |
| Typical Usage Level | 1 - 4% in formulations. | [4] |
| Compatibility | Excellent compatibility with a wide range of oils, waxes, and both organic and inorganic UV filters. | [5] |
| Key Functions | Emulsifier, surfactant, texture enhancer, solubilizer. | [2] |
Synthesis of TRICETEARETH-4 PHOSPHATE
The synthesis of TRICETEARETH-4 PHOSPHATE is a multi-step process involving the ethoxylation of a fatty alcohol followed by phosphorylation. While specific proprietary process conditions are not publicly available, a general experimental protocol can be outlined based on the synthesis of similar polyoxyethylene alkyl ether phosphates.
3.1. General Synthesis Workflow
3.2. Detailed Experimental Protocol (Exemplary)
This protocol is a generalized representation based on patent literature for similar compounds.
Step 1: Ethoxylation of Cetearyl Alcohol
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Reactor Setup: A dry, nitrogen-purged, stirred-tank reactor is charged with cetearyl alcohol (a blend of C16 and C18 alcohols).
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Catalyst Addition: An appropriate catalyst for ethoxylation (e.g., potassium hydroxide) is added.
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Reaction Conditions: The reactor is heated to a specified temperature (typically 120-180°C) under pressure.
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Ethylene Oxide Feed: A controlled feed of ethylene oxide (4 moles per mole of alcohol) is introduced into the reactor. The reaction is highly exothermic and requires careful temperature and pressure management.
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Reaction Completion: The reaction is allowed to proceed until the desired degree of ethoxylation is achieved, as monitored by analytical techniques such as Gas Chromatography (GC).
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Purification: The resulting Ceteareth-4 intermediate is typically neutralized and purified to remove the catalyst.
Step 2: Phosphorylation of Ceteareth-4
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Reactor Setup: The purified Ceteareth-4 is charged into a clean, dry reactor equipped with a stirrer and under a nitrogen blanket.
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Phosphating Agent: A phosphating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid, is slowly added to the reactor. The molar ratio of Ceteareth-4 to the phosphating agent is critical and will determine the final ratio of mono-, di-, and triesters.
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Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for several hours (e.g., 3-8 hours) with constant stirring.
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Hydrolysis (Optional): In some procedures, a small, controlled amount of deionized water is added after the initial reaction to hydrolyze any remaining phosphating agent and control the final ester distribution.
Step 3: Neutralization
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Cooling: The crude acidic phosphate ester mixture is cooled.
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Base Addition: A suitable base (e.g., sodium hydroxide, triethanolamine) is slowly added as an aqueous solution to neutralize the acidic phosphate esters to a target pH, making the final product suitable for cosmetic use.[2]
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Final Product: The resulting product is the pre-neutralized TRICETEARETH-4 PHOSPHATE, a waxy solid.[5]
Mechanism of Action and Applications
4.1. Emulsification Mechanism
TRICETEARETH-4 PHOSPHATE stabilizes oil-in-water emulsions through the following mechanisms:
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Reduction of Interfacial Tension: The amphiphilic molecules orient themselves at the oil-water interface, with the hydrophobic alkyl tails penetrating the oil droplets and the hydrophilic phosphate/ethoxylate heads remaining in the continuous water phase. This reduces the energy required to create a large interfacial area, facilitating the formation of small, dispersed oil droplets.[1][3]
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Formation of a Protective Barrier: The molecules form a steric and electrostatic barrier around the oil droplets. The bulky ethoxylated chains provide a physical (steric) barrier, while the anionic phosphate groups create electrostatic repulsion between droplets, preventing them from coalescing and leading to phase separation.
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Viscosity Modification: In conjunction with fatty alcohols, it can form liquid crystalline structures within the emulsion, which enhances long-term stability and contributes to the final product's creamy texture.[4]
4.2. Applications
Due to its robust emulsifying properties and excellent skin feel, TRICETEARETH-4 PHOSPHATE is used in a wide array of personal care and topical pharmaceutical products:[2]
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Skin Care: Creams, lotions, and moisturizers.
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Sun Care: Sunscreen lotions and creams, where it aids in the even dispersion of UV filters.[1]
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Color Cosmetics: Foundations and cream-based makeup.
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Hair Care: Hair styling products and conditioners.[2]
Performance Evaluation: Emulsion Stability Testing
Evaluating the performance of TRICETEARETH-4 PHOSPHATE involves preparing a test emulsion and subjecting it to various stress conditions to predict its long-term stability.
5.1. Protocol for Emulsion Preparation and Stability Testing
5.2. Detailed Methodologies
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Initial Characterization (T=0):
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Visual and Olfactory Assessment: Record the color, clarity, texture, and odor of the freshly prepared emulsion.
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pH Measurement: Determine the pH of the emulsion using a calibrated pH meter.
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Viscosity Measurement: Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) at a controlled temperature (25°C).
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Microscopic Analysis: Observe a diluted sample under a microscope to assess initial droplet size and distribution.
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Centrifuge Testing:
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Purpose: To quickly assess susceptibility to creaming or separation.[1]
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Protocol: Heat a sample of the emulsion to 50°C. Centrifuge for 30 minutes at approximately 3000 rpm.[1]
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Evaluation: Visually inspect the sample for any signs of phase separation, creaming (an upper layer of concentrated droplets), or sedimentation.[1]
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Freeze-Thaw Cycle Testing:
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Purpose: To assess stability under temperature cycling, which can stress the emulsion structure.
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Protocol: Place samples in a freezer at -10°C for 24 hours. Remove and allow them to thaw at room temperature (25°C) for 24 hours. This constitutes one cycle. The protocol is typically repeated for at least three cycles.
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Evaluation: After the final cycle, compare the physical characteristics (appearance, viscosity, pH) to the initial sample.
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Accelerated High-Temperature Stability:
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Purpose: To predict long-term stability at room temperature. A common rule of thumb is that three months at 45°C is predictive of two years of stability at room temperature.[1]
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Protocol: Store sealed samples in ovens at various temperatures, typically 37°C and 45°C, alongside a control sample at room temperature (25°C).
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Evaluation: At set intervals (e.g., 2, 4, 8, and 12 weeks), remove samples and allow them to equilibrate to room temperature. Perform the full suite of characterization tests (visual, pH, viscosity) and compare to the control.
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Safety and Regulatory Information
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Topical Safety: TRICETEARETH-4 PHOSPHATE is generally considered safe and non-toxic for topical applications when used within recommended concentrations.[2] It is reported to be non-comedogenic and non-sensitizing.[2] However, in its raw, undiluted form, it can cause skin irritation.[2]
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Allergenicity: While generally well-tolerated, cases of allergic contact dermatitis have been reported, highlighting the potential for sensitization in some individuals.
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Impurities: As with all ethoxylated ingredients, there is a potential for contamination with 1,4-dioxane, a possible carcinogen, as a byproduct of the synthesis process. It is crucial to source high-purity grades of the ingredient where such impurities are controlled to safe levels.[2]
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Environmental Profile: The substance is not considered to be readily biodegradable, which may be a consideration for environmental impact assessments.[2]
Conclusion
TRICETEARETH-4 PHOSPHATE is a highly effective and versatile O/W emulsifier that provides robust performance and desirable aesthetics in a wide range of cosmetic and pharmaceutical formulations. Its unique structure allows for the creation of stable emulsions with a light, non-greasy feel. A thorough understanding of its properties, synthesis, and performance characteristics, as outlined in this guide, is essential for formulators seeking to leverage its benefits in product development. Adherence to safety guidelines and the use of high-purity materials are paramount to ensure the development of safe and effective final products.
